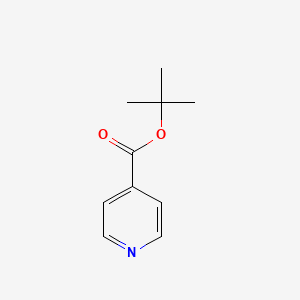
tert-Butyl isonicotinate
Descripción general
Descripción
Tert-Butyl isonicotinate is a chemical compound with the CAS Number: 81660-73-3 . It has a molecular weight of 179.22 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular formula of this compound is C10H13NO2 . The InChI Code for this compound is 1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.22 . The physical form of this compound is liquid . It has a predicted boiling point of 246.5±13.0 °C and a predicted density of 1.053±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Solar Cell Enhancement
One significant application of tert-Butyl Isonicotinate derivatives is in enhancing the photovoltaic performance of solar cells. Research by Bagheri and Dehghani (2015) on Carbazole-dye sensitized nanostructured TiO2 solar cells showed that the addition of Isonicotinate derivatives as additives in the iodide/triiodide redox electrolyte improved the energy conversion efficiency. This was due to an increase in open-circuit potential and short current density, alongside a shift in the TiO2 band edge toward negative potentials (Bagheri & Dehghani, 2015).
Groebke–Blackburn Reaction
In the field of organic synthesis, tert-Butyl isocyanide has been revisited as a convertible reagent in the Groebke–Blackburn multi-component reactions. Krasavin et al. (2008) demonstrated the effective removal of the tert-butyl group from the resulting imidazo[1,2-a]azines and -azoles on a gram scale without the need for chromatographic purification, highlighting its utility in synthetic chemistry (Krasavin et al., 2008).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group, including this compound, plays a crucial role. Westphal et al. (2015) documented the physicochemical data of drug analogues incorporating tert-butyl and its alternatives, highlighting the effects of tert-butyl group incorporation on properties like lipophilicity and metabolic stability in drug compounds (Westphal et al., 2015).
Supramolecular Chemistry
Yushkova et al. (2012) explored the use of p-tert-butylthiacalix[4]arenes, functionalized with this compound, in creating supramolecular self-assemblies. They demonstrated that these compounds could form nanoscale particles capable of recognizing metal cations and dicarboxylic acids, thus forming supramolecular systems (Yushkova et al., 2012).
Safety and Hazards
Tert-Butyl isonicotinate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Tert-Butyl Isonicotinate, also known as 4-Pyridinecarboxylic acid, 1,1-dimethylethyl ester , is a chemical compound with the molecular formula C10H13NO2 The primary targets of this compound are currently not well-documented in the available literature
Mode of Action
Compounds with tert-butyl substituents have been shown to have high binding affinity and good interaction with certain proteins . This might be due to the presence of a tert-butyl moiety in the structure, which could interact with amino acid residues of proteins, thereby increasing the binding interaction between the ligand and the protein .
Biochemical Pathways
The tert-butyl group is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Propiedades
IUPAC Name |
tert-butyl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAPIQZSJHLLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



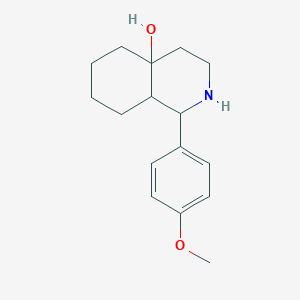
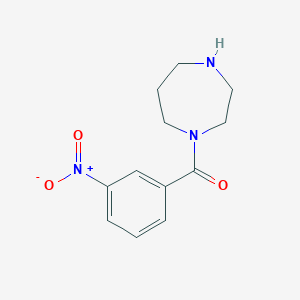
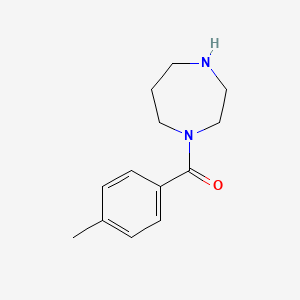

![2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3156007.png)
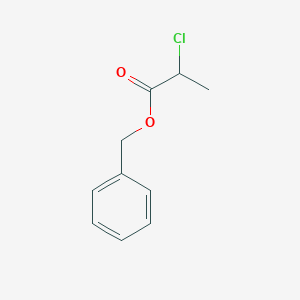

![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)
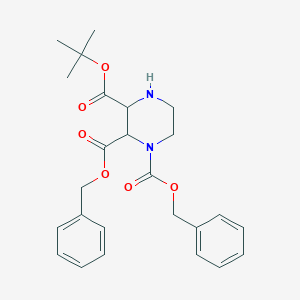

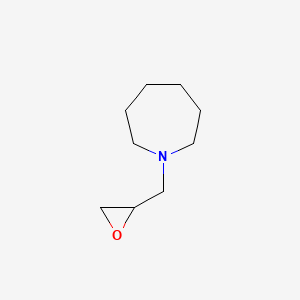
![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)
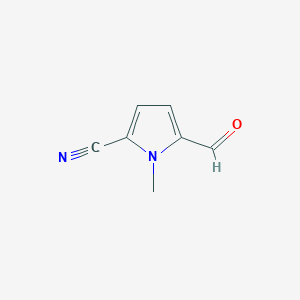
![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)